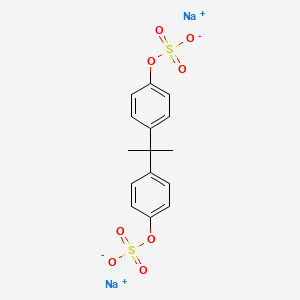

Bisphenol A Bissulfate Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

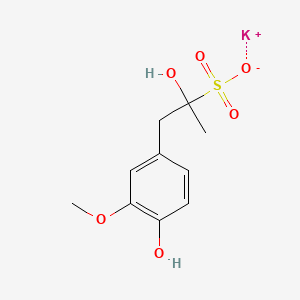

Molecular Structure Analysis

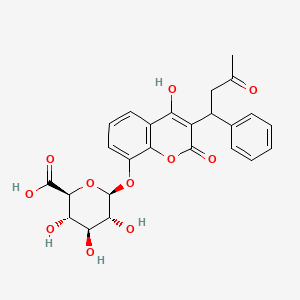

The molecular structure of Bisphenol A Bissulfate Disodium Salt consists of two sodium ions (Na+), a propane-2,2-diylbis (4,1-phenylene) bis (sulfate) group, and two phenol groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bisphenol A Bissulfate Disodium Salt include a molecular weight of 432.376 and a molecular formula of C15 H14 Na2 O8 S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Environmental Science: Remediation of Contaminants

Bisphenol A Bissulfate Disodium Salt is actively researched for its role in environmental remediation. Studies focus on its effectiveness in adsorbing and breaking down contaminants like BPA, which is a known endocrine disruptor . The compound’s ability to interact with various pollutants makes it a valuable asset in cleaning up environmental waste.

Medicine: Safety in Medical Devices

In the medical field, there’s significant research on the safety implications of Bisphenol A Bissulfate Disodium Salt in medical devices. It’s crucial to understand the leaching potential of BPA derivatives and their effects on patients, especially vulnerable groups like infants and pregnant women . Research aims to establish safe exposure levels and develop BPA-free alternatives for medical use.

Material Science: Development of New Materials

The applications of Bisphenol A Bissulfate Disodium Salt in material science include the development of new polymers and coatings. Its properties are utilized to enhance the durability and performance of materials used in various industries, from automotive to consumer goods .

Analytical Chemistry: Detection of Pollutants

In analytical chemistry, Bisphenol A Bissulfate Disodium Salt serves as a reagent in developing test systems for detecting BPA and similar pollutants in water samples. Its binding properties enable the creation of sensitive assays that can measure trace amounts of contaminants, ensuring water safety .

Biotechnology: Biodegradation Studies

Biotechnological research explores the use of Bisphenol A Bissulfate Disodium Salt in enhancing the biodegradation of BPA by microbial strains. Genetic manipulation of bacteria to improve their degradation efficiency is a key area of study, aiming to utilize these organisms in wastewater treatment processes .

Industrial Processes: Wastewater Treatment

In industrial processes, particularly in the treatment of saline wastewater from petrochemical plants, Bisphenol A Bissulfate Disodium Salt is investigated for its potential to biodegrade BPA. The focus is on optimizing conditions for microbial strains capable of tolerating high salinity while effectively breaking down BPA, thus reducing industrial pollution .

Mechanism of Action

Target of Action

Bisphenol A Bissulfate Disodium Salt, commonly known as Bisphenol A (BPA), is a well-known endocrine-disrupting chemical . It primarily targets the endocrine system, interfering with endogenous hormones . This interference can lead to serious effects in humans and wildlife .

Mode of Action

BPA interacts with its targets by binding to different receptors, modulating transcription factors, and inducing epigenetic changes . These interactions can disrupt normal cardiovascular physiology and increase body mass index . BPA’s effects rely on several diverse mechanisms that converge upon endocrine and reproductive systems .

Biochemical Pathways

BPA affects various biochemical pathways. It can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems . BPA’s influence on these pathways can lead to downstream effects such as immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Pharmacokinetics

It is known that bpa can be released from materials depending on temperature and ph, which can influence its bioavailability . It is estimated that food contributes to more than 90% of the overall BPA exposure .

Result of Action

The molecular and cellular effects of BPA’s action are diverse and depend on the concentration and duration of exposure. At high concentrations, BPA can have cytotoxic effects . At lower concentrations, BPA can elicit different endocrine-disrupting capacities . These effects can lead to various health problems associated with endocrine disruption .

Action Environment

The action, efficacy, and stability of BPA can be influenced by various environmental factors. For example, temperature and pH can affect the release of BPA from materials . Additionally, BPA can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems .

properties

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10040-44-5 |

Source

|

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)